
2-(Pyridin-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Pyridin-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole (PTHB) is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTHB has a unique chemical structure that makes it an ideal candidate for the development of new drugs, materials, and catalysts.
作用機序
The mechanism of action of 2-(Pyridin-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole is not fully understood, but it is believed to be related to its unique chemical structure. This compound contains both a pyridine and a benzothiazole ring, which are known to exhibit various biological activities. This compound has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been shown to exhibit antimicrobial activity by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects, including antitumor, antimicrobial, and anti-inflammatory activities. This compound has also been shown to inhibit acetylcholinesterase activity, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been shown to exhibit antioxidant activity, which may be related to its potential neuroprotective effects.
実験室実験の利点と制限
The advantages of using 2-(Pyridin-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole in lab experiments include its unique chemical structure, which makes it an ideal candidate for the development of new drugs, materials, and catalysts. This compound is also relatively easy to synthesize, which makes it readily available for research purposes. The limitations of using this compound in lab experiments include its potential toxicity and limited solubility in water, which may limit its applications in certain fields.
将来の方向性
There are several future directions for the research of 2-(Pyridin-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole, including the development of new drugs, materials, and catalysts. In medicinal chemistry, future research could focus on the optimization of the chemical structure of this compound to improve its potency and selectivity. In materials science, future research could focus on the synthesis of novel organic materials based on this compound with improved properties for optoelectronics, photovoltaics, and sensing. In catalysis, future research could focus on the development of new metal complexes based on this compound with improved catalytic activity and selectivity. Overall, this compound has the potential to make significant contributions to various scientific fields and is an exciting area of research.
合成法
The synthesis of 2-(Pyridin-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole can be achieved through various methods, including the condensation reaction of 2-aminopyridine and 2-mercaptobenzothiazole, which is the most common method. Other methods include the reaction of 2-bromoacetylpyridine with 2-mercaptobenzothiazole and the reaction of 2-chloroacetylpyridine with 2-mercaptobenzothiazole. The yield of the synthesis method can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent used.
科学的研究の応用
2-(Pyridin-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole has been extensively studied in various scientific fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been shown to exhibit potent antitumor, antimicrobial, and anti-inflammatory activities. This compound has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease due to its ability to inhibit acetylcholinesterase activity.
In materials science, this compound has been investigated as a potential fluorescent probe for the detection of metal ions in aqueous solutions. This compound has also been used as a building block for the synthesis of novel organic materials with potential applications in optoelectronics, photovoltaics, and sensing.
In catalysis, this compound has been shown to exhibit excellent catalytic activity in various organic transformations, such as the synthesis of benzimidazoles, imidazoles, and indoles. This compound has also been used as a ligand for the synthesis of novel metal complexes with potential applications in catalysis.
特性
IUPAC Name |
2-pyridin-2-yl-4,5,6,7-tetrahydro-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2S/c1-2-7-11-9(5-1)14-12(15-11)10-6-3-4-8-13-10/h3-4,6,8H,1-2,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVZOKRLWYXCJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1R)-2-amino-2-oxo-1-phenylethyl]-3-phenylcyclobutane-1-carboxamide](/img/structure/B7646762.png)
![2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]-N-ethyl-N-(4-fluorophenyl)acetamide](/img/structure/B7646767.png)
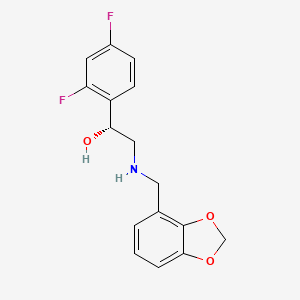
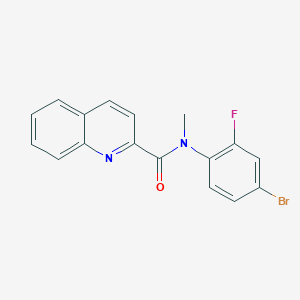
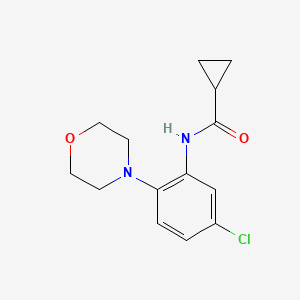

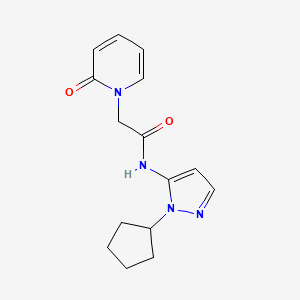
![(2S)-2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-propan-2-ylpyrrolidine-1-carboxamide](/img/structure/B7646821.png)

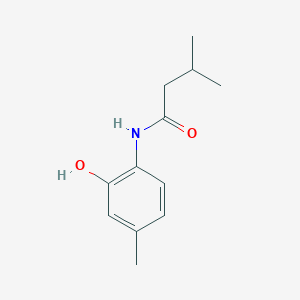
![N-[(2,4-dichlorophenyl)methyl]-2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-9-carboxamide](/img/structure/B7646843.png)
![2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)acetamide](/img/structure/B7646850.png)
![2-(2-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B7646858.png)
